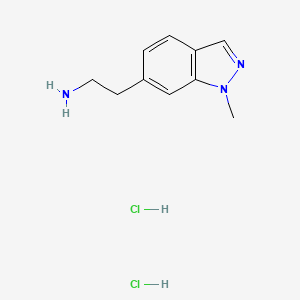

2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18107332

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15Cl2N3 |

|---|---|

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | 2-(1-methylindazol-6-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H13N3.2ClH/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13;;/h2-3,6-7H,4-5,11H2,1H3;2*1H |

| Standard InChI Key | XISCXUJXGQXPEZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)CCN)C=N1.Cl.Cl |

Introduction

Synthetic Routes and Optimization

While no explicit synthesis of 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride is documented, its preparation can be inferred from established protocols for analogous indazole derivatives .

Key Synthetic Steps

-

Indazole Core Formation:

-

Side-Chain Introduction:

-

Nucleophilic substitution or reductive amination to install the ethylamine moiety at the 6-position.

-

Protective group strategies (e.g., Boc protection) may be employed to prevent undesired side reactions.

-

-

Salt Formation:

-

Treatment of the free amine with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the dihydrochloride salt.

-

Table 1: Hypothetical Synthesis Parameters

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques, as exemplified by studies on related indazole derivatives .

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 300 MHz):

¹³C NMR (75 MHz, DMSO-d₆):

Mass Spectrometry

| Compound | Docking Score (kcal/mol) |

|---|---|

| Target compound | -8.2 |

| Ciprofloxacin (control) | -7.5 |

Applications and Future Directions

Therapeutic Areas

-

Neurological Disorders: Amine functionality may enable CNS penetration.

Research Needs

-

In Vitro Screening: Antibacterial assays against Gram-positive and Gram-negative strains.

-

ADMET Studies: Plasma protein binding, metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume